N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-[4-oxo-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O4S2/c1-31-19-13-20(32-2)18(12-16(19)25)26-21(29)14-34-24-27-17-9-11-33-22(17)23(30)28(24)10-8-15-6-4-3-5-7-15/h3-7,9,11-13H,8,10,14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKRDAKLKQJWAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. The initial step often includes the chlorination of 2,4-dimethoxyphenyl compounds, followed by the introduction of the thieno[3,2-d]pyrimidin-2-yl group through a series of condensation reactions. The final step involves the formation of the acetamide linkage under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes rigorous purification steps, such as recrystallization and chromatography, to achieve high purity levels required for its applications.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group, converting it to alcohols.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the yield and selectivity of the desired products.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction pathway and conditions employed.
Scientific Research Applications
N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of thienopyrimidinone acetamides. Key structural analogues include:
*Molecular formula inferred from structural analysis: Likely C25H23ClN3O4S2.
Physicochemical Properties
- Lipophilicity : The 5-chloro-2,4-dimethoxyphenyl group increases hydrophobicity compared to analogues with nitro (e.g., ) or methylfuryl (e.g., ) groups. This may enhance membrane permeability but reduce aqueous solubility.
- Molecular Weight : Estimated at ~550–600 g/mol, comparable to ’s compound (523.63 g/mol), which is near the upper limit for drug-like molecules .
- pKa : Predicted to be ~13 (similar to ’s 13.13), suggesting deprotonation under physiological conditions may influence binding .
Computational Predictions
- Docking Studies : Analogues like ’s compound were evaluated using AutoDock Vina, predicting strong binding to kinases (e.g., EGFR) . The target compound’s phenethyl group may improve affinity compared to methylfuryl or propenyl substituents .
Research Findings and Implications
Biological Activity
Overview
N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. It features a unique structural framework that combines a chlorinated dimethoxyphenyl group with a thieno[3,2-d]pyrimidine moiety. This combination suggests possible interactions with various biological targets, making it a candidate for further pharmacological evaluation.
The synthesis of this compound typically involves several key steps:
- Formation of the Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Dimethoxyphenyl Group : This is accomplished via nucleophilic substitution reactions that attach the chlorinated phenyl moiety to the thieno[3,2-d]pyrimidine core.
- Final Acetamide Formation : The final step involves the formation of the acetamide linkage which is crucial for the biological activity of the compound.
The molecular formula for this compound is , and its structure can be analyzed using various spectroscopic methods including NMR and mass spectrometry.
The biological activity of this compound appears to involve multiple mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which play critical roles in cancer progression. This compound may act as a multikinase inhibitor by interfering with signaling pathways crucial for tumor growth and metastasis .
- Interaction with Enzymatic Targets : The thieno[3,2-d]pyrimidine moiety may interact with various enzymes involved in cellular processes, potentially leading to altered metabolic pathways.
Case Studies and Research Findings
Research has indicated that derivatives of this compound exhibit significant anti-cancer properties. For instance:
- A study demonstrated that similar compounds showed potent inhibition against vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis associated with tumor growth .
- Another investigation highlighted the potential of thieno[3,2-d]pyrimidine derivatives in modulating pathways linked to cell proliferation and survival in cancer cells.
Data Table: Biological Activities and Related Compounds
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide?
- Methodology : Synthesis typically involves multi-step reactions:
Core formation : Cyclization of thiophene derivatives to form the thieno[3,2-d]pyrimidin-4-one core under reflux conditions (e.g., using DMF or dichloromethane as solvents) .
Thioether linkage : Coupling the thienopyrimidine core with a thioacetamide group via nucleophilic substitution, requiring controlled pH (7–9) and temperatures (60–80°C) .
Final acetylation : Introducing the 5-chloro-2,4-dimethoxyphenyl group using coupling agents like EDCI/HOBt in inert atmospheres .
- Optimization : Monitor reaction progress with TLC/HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Characterization techniques :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at C2/C4, chloro at C5) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ peak matching theoretical values) .
- HPLC : Purity assessment (>95% by reverse-phase C18 column) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Screening workflow :
In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
Antimicrobial activity : Broth microdilution assay for MIC determination against Gram+/Gram- bacteria .
Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR or COX-2 targets) using fluorogenic substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- SAR strategies :
- Substituent variation : Compare analogs with modified phenyl rings (e.g., 4-fluorophenyl vs. 3-chlorophenyl) or thienopyrimidine cores (methyl vs. ethyl groups) .
- Functional group swaps : Replace thioether with sulfoxide/sulfone groups to assess redox stability .
- In vitro potency metrics : Use IC50 values from dose-response curves to rank derivatives .
- Example SAR table :
| Derivative | Substituent (R) | IC50 (EGFR Inhibition) |
|---|---|---|
| Parent | 5-Cl, 2,4-OMe | 0.45 µM |
| Analog A | 5-F, 2,4-OMe | 0.78 µM |
| Analog B | 5-Cl, 3,4-OMe | 1.2 µM |
Q. What experimental approaches can elucidate its mechanism of action (MoA) in complex biological systems?
- Target identification :
- Pull-down assays : Use biotinylated probes to isolate binding proteins from cell lysates .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Pathway analysis : Western blotting for apoptosis markers (e.g., Bcl-2, Bax) or phosphorylation states of kinases .
Q. How should researchers address contradictory data in solubility and bioavailability studies?
- Contradiction resolution :
- Solubility enhancement : Test co-solvents (e.g., PEG-400) or formulate as nanoparticles .
- Bioavailability assays : Compare oral vs. intravenous administration in rodent models with LC-MS/MS plasma analysis .
- Data validation : Replicate studies under standardized conditions (pH 7.4 buffer, 37°C) .
Q. What strategies are effective for improving thermal stability and shelf-life?
- Stability testing :
- DSC/TGA : Determine melting points and decomposition temperatures .
- Forced degradation : Expose to heat (40–60°C), light, or humidity, then quantify degradation products via HPLC .
- Formulation : Lyophilize with cryoprotectants (e.g., trehalose) for long-term storage at -80°C .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- In silico methods :
- Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., EGFR kinase domain) .
- ADMET prediction : SwissADME to optimize logP (<5), topological polar surface area (TPSA >80 Ų) for blood-brain barrier exclusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
